1-(3,5-Dibromopyridin-4-yl)ethanone
Overview
Description
1-(3,5-Dibromopyridin-4-yl)ethanone is a chemical compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is characterized by the presence of two bromine atoms attached to a pyridine ring, which is further connected to an ethanone group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
The synthesis of 1-(3,5-Dibromopyridin-4-yl)ethanone typically involves the bromination of 4-acetylpyridine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the 3 and 5 positions of the pyridine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(3,5-Dibromopyridin-4-yl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include cesium carbonate, methylthioglycolate, and various palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Dibromopyridin-4-yl)ethanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dibromopyridin-4-yl)ethanone depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or biological process being studied .
Comparison with Similar Compounds
1-(3,5-Dibromopyridin-4-yl)ethanone can be compared with other brominated pyridine derivatives, such as:
- 1-(3-Bromopyridin-4-yl)ethanone
- 1-(3,5-Dibromopyridin-2-yl)ethanone
- 1-(3,5-Dibromopyridin-4-yl)methanol
These compounds share similar structural features but differ in the position and number of bromine atoms or the functional group attached to the pyridine ring. The unique arrangement of bromine atoms in this compound contributes to its distinct reactivity and applications .
Properties
IUPAC Name |
1-(3,5-dibromopyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)7-5(8)2-10-3-6(7)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHIZDAWKCJKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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